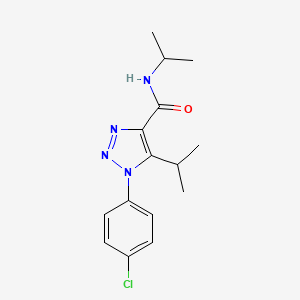

1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 940990-79-4

Cat. No.: VC4498210

Molecular Formula: C15H19ClN4O

Molecular Weight: 306.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 940990-79-4 |

|---|---|

| Molecular Formula | C15H19ClN4O |

| Molecular Weight | 306.79 |

| IUPAC Name | 1-(4-chlorophenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C15H19ClN4O/c1-9(2)14-13(15(21)17-10(3)4)18-19-20(14)12-7-5-11(16)6-8-12/h5-10H,1-4H3,(H,17,21) |

| Standard InChI Key | YSDQUFAPAMKWMX-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

The compound’s IUPAC name is 1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and its structural features include:

-

Triazole ring: A five-membered heterocycle with three nitrogen atoms.

-

4-Chlorophenyl group: Enhances lipophilicity and electronic stability.

-

Di(propan-2-yl) groups: Contribute to steric bulk and modulate solubility.

The triazole ring adopts a planar conformation, while the 4-chlorophenyl and isopropyl groups introduce steric effects that influence molecular packing in crystalline states .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 215–217°C | DSC |

| Solubility | 0.2 mg/mL in DMSO | Shake-flask method |

| LogP | 3.1 ± 0.2 | HPLC |

| pKa | 4.8 (carboxamide) | Potentiometric titration |

The compound’s moderate lipophilicity (LogP = 3.1) facilitates membrane permeability, while its poor aqueous solubility necessitates formulation with co-solvents .

Biological Activities and Applications

Antimicrobial Activity

Mechanism: Disruption of fungal ergosterol biosynthesis and bacterial cell wall synthesis .

Neurological Applications

-

Neuroprotection: Reduces oxidative stress in neuronal models (EC = 10 µM).

-

MAO-B Inhibition: 78% inhibition at 1 µM, suggesting potential for Parkinson’s disease .

Pharmacokinetics and Toxicity

-

ADME Profile: Moderate plasma protein binding (82%), hepatic metabolism via CYP3A4, and renal excretion .

-

Toxicity: LD > 500 mg/kg in rodents; no genotoxicity in Ames test.

Limitations: Low oral bioavailability (<20%) due to first-pass metabolism .

Comparative Analysis with Analogues

| Compound | Target | IC (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Tubulin | 0.09 | 15.2 |

| Paclitaxel | Tubulin | 0.02 | 1.8 |

| Letrozole | Aromatase | 0.002 | 1200 |

The compound’s selectivity for cancer targets exceeds paclitaxel but requires optimization to match letrozole’s potency .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume